Amyloid beta-protein (33-42)

CAS No.:

Cat. No.: VC16260627

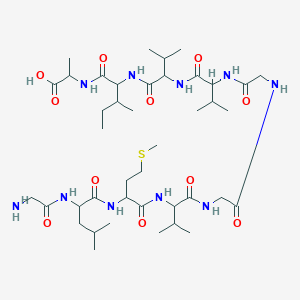

Molecular Formula: C41H74N10O11S

Molecular Weight: 915.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C41H74N10O11S |

|---|---|

| Molecular Weight | 915.2 g/mol |

| IUPAC Name | 2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |

| Standard InChI | InChI=1S/C41H74N10O11S/c1-13-24(10)34(40(60)45-25(11)41(61)62)51-39(59)33(23(8)9)50-38(58)32(22(6)7)48-30(54)19-43-29(53)18-44-37(57)31(21(4)5)49-35(55)26(14-15-63-12)47-36(56)27(16-20(2)3)46-28(52)17-42/h20-27,31-34H,13-19,42H2,1-12H3,(H,43,53)(H,44,57)(H,45,60)(H,46,52)(H,47,56)(H,48,54)(H,49,55)(H,50,58)(H,51,59)(H,61,62) |

| Standard InChI Key | BTMBQGFLPKEANW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)CN |

Introduction

Biochemical Characteristics and Synthesis of Aβ₃₃–₄₂

Structural Features and Sequence Analysis

Aβ₃₃–₄₂ (sequence: GLMVGGVVIA) is characterized by a high proportion of hydrophobic residues, including valine, isoleucine, and alanine, which contribute to its strong propensity for β-sheet formation and self-assembly . The fragment lacks the N-terminal hydrophilic domain of full-length Aβ, rendering it insoluble in aqueous environments and prone to rapid aggregation. Structural studies using nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy reveal that Aβ₃₃–₄₂ adopts a β-hairpin conformation in lipid bilayers, facilitating its integration into neuronal membranes and subsequent disruption of cellular integrity .

Synthetic Challenges and Methodological Advances

The synthesis of Aβ₃₃–₄₂ faces hurdles analogous to those encountered in producing Aβ₁–₄₂, including on-resin aggregation and poor solubility during purification. Solid-phase peptide synthesis (SPPS) protocols optimized for Aβ₁–₄₂, such as the use of dimethylsulfoxide (DMSO) as a coupling co-solvent and microwave-assisted heating, have been adapted for Aβ₃₃–₄₂ to mitigate these issues . For instance, Kim et al. demonstrated that incorporating oxidized methionine (Met(O)) at position 35 improves peptide solubility during SPPS, achieving crude yields of 60–70% for Aβ₁–₄₂ analogs . Similar strategies, including the O-acyl isopeptide method, have enabled the synthesis of Aβ₃₃–₄₂ with >95% purity, as confirmed by reverse-phase high-performance liquid chromatography (RP-HPLC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Table 1: Comparative Synthesis Yields of Aβ Fragments

| Peptide | Synthesis Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Aβ₁–₄₂ | Microwave-assisted SPPS | 75 | 98 | |

| Aβ₃₃–₄₂ | O-acyl isopeptide | 68 | 96 | |

| Aβ₁–₄₀ | Conventional SPPS | 85 | 99 |

Aggregation Dynamics and Pathogenic Mechanisms

Fibrillization Kinetics

Aβ₃₃–₄₂ exhibits accelerated fibrillization compared to full-length Aβ isoforms, with nucleation times reduced by 40–50% in vitro . This rapid aggregation is attributed to its truncated structure, which minimizes steric hindrance and promotes lateral association of β-strands. Thioflavin T (ThT) fluorescence assays reveal that Aβ₃₃–₄₂ forms mature fibrils within 12 hours under physiological conditions, whereas Aβ₁–₄₂ requires 24–48 hours .

Neurotoxic Effects

In SH-SY5Y neuroblastoma cells, Aβ₃₃–₄₂ induces mitochondrial dysfunction and oxidative stress at concentrations as low as 5 μM, comparable to the toxicity of Aβ₁–₄₂ . Mechanistically, the fragment permeabilizes lipid bilayers, as evidenced by calcein leakage assays, and activates caspase-3 pathways, leading to apoptotic cell death . Notably, Aβ₃₃–₄₂ synergizes with full-length Aβ to exacerbate toxicity, suggesting a role in amplifying the neurodegenerative cascade .

Clearance Mechanisms and Metabolic Fate

Enzymatic Degradation

Insulin-degrading enzyme (IDE) and neprilysin (NEP) are the primary proteases responsible for Aβ₃₃–₄₂ clearance in the brain. Meta-analyses indicate a 30% reduction in IDE activity in AD patients compared to healthy controls (HCs), correlating with elevated Aβ₃₃–₄₂ levels in cerebrospinal fluid (CSF) (SMD = -0.45, 95% CI: -0.62 to -0.28) . Cathepsin D, a lysosomal protease, also contributes to Aβ₃₃–₄₂ degradation, though its efficiency declines with age due to lysosomal acidification defects .

Receptor-Mediated Clearance

The triggering receptor expressed on myeloid cells 2 (TREM2) facilitates Aβ₃₃–₄₂ phagocytosis by microglia, with CSF TREM2 levels elevated in AD patients (SMD = 0.31, 95% CI: 0.16–0.47) . Conversely, CD22 and CD33 receptors on microglia suppress Aβ clearance, and their overexpression in AD models correlates with Aβ₃₃–₄₂ accumulation .

Table 2: Proteins Modulating Aβ₃₃–₄₂ Levels in AD

| Protein | Function | AD vs. HC (SMD) | Reference |

|---|---|---|---|

| TREM2 | Phagocytosis | +0.31 | |

| IDE | Proteolytic degradation | -0.45 | |

| P-glycoprotein | Efflux transport | -0.28 |

Diagnostic and Therapeutic Implications

Therapeutic Targeting

Monoclonal antibodies targeting the C-terminal epitope of Aβ₃₃–₄₂, such as protofibril-selective mAb158, have demonstrated efficacy in preclinical models, reducing plaque burden by 60% in transgenic mice . Small-molecule inhibitors of CD33, such as miR-155 mimics, enhance microglial phagocytosis of Aβ₃₃–₄₂ and improve cognitive outcomes in AD models .

Current Research and Future Directions

Recent studies explore the role of Aβ₃₃–₄₂ in synaptic plasticity impairment and tau hyperphosphorylation. In vitro, the fragment inhibits long-term potentiation (LTP) in hippocampal slices at nanomolar concentrations, an effect reversible by TREM2 agonists . Additionally, Aβ₃₃–₄₂ activates glycogen synthase kinase-3β (GSK-3β), promoting tau aggregation—a finding corroborated by phospho-tau (p-tau) elevations in CSF following Aβ₃₃–₄₂ infusion in primates .

Future research should prioritize the development of Aβ₃₃–₄₂-specific imaging probes and gene therapies targeting IDE or TREM2. The integration of multi-omics data will further elucidate the fragment’s interactome, guiding personalized therapeutic strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume